4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate
Description
4-(Dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is a diazonium salt characterized by a benzene ring substituted with a dibenzylamino group (-N(CH₂Ph)₂) at position 4, ethoxy groups (-OCH₂CH₃) at positions 2 and 5, and a diazonium (-N₂⁺) moiety. The sulfate counterion (SO₄²⁻) balances the charge in a 2:1 stoichiometry (two diazonium cations per sulfate anion). This compound is structurally related to Fast Blue B and BB salts, which are widely used as chromogenic agents in biochemical assays and dye synthesis . The dibenzylamino group provides steric bulk and electron-donating effects, influencing the compound’s reactivity and stability compared to analogs with electron-withdrawing substituents.
Properties
CAS No. |
25746-72-9 |
|---|---|
Molecular Formula |
C48H52N6O8S |
Molecular Weight |
873.0 g/mol |
IUPAC Name |
4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C24H26N3O2.H2O4S/c2*1-3-28-23-16-22(24(29-4-2)15-21(23)26-25)27(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20;1-5(2,3)4/h2*5-16H,3-4,17-18H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
QMGDTBKBBQZYSX-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate typically involves the diazotization of 4-(dibenzylamino)-2,5-diethoxyaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used as dyes.
Reduction Reactions: The primary product is the original aniline derivative.
Scientific Research Applications
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate primarily involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in coupling reactions to form azo compounds, which are used in dye chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
Comparison with Similar Diazonium Salts
Table 1: Key Properties of 4-(Dibenzylamino)-2,5-diethoxybenzenediazonium Sulfate and Analogues
*Inferred from sulfate counterion’s hydrophilicity . †Assumed based on structural similarity to Fast Blue salts. ‡Fast Blue BB Salt is typically dissolved in methanol or DMF .
Structural and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The dibenzylamino group in the target compound donates electrons via resonance, destabilizing the diazonium ion and increasing reactivity toward coupling reactions. In contrast, Fast Blue BB Salt’s benzoylamino group (-NHCOPh) is electron-withdrawing, stabilizing the diazonium moiety but reducing reactivity . Ethoxy groups at positions 2 and 5 enhance solubility in polar solvents compared to non-ethoxy analogs like benzenediazonium chloride .
Counterion Influence
- Sulfate (SO₄²⁻) : The 2:1 sulfate salt improves water solubility compared to zinc chloride (Fast Blue B/BB) or hexafluorophosphate salts, which are more lipophilic .
- Zinc Chloride (ZnCl₂) : In Fast Blue salts, Zn²⁺ coordinates with diazonium ions, stabilizing the compound but requiring anhydrous conditions for storage .
Stability and Reactivity
- However, electron-donating groups generally shorten the shelf life of diazonium salts .
- Fast Blue BB Salt’s zinc chloride counterion and benzoylamino group provide greater thermal stability, making it preferable for long-term storage in dye manufacturing .
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